

# Desmethyl-VS-5584: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Desmethyl-VS-5584 |           |
| Cat. No.:            | B612255           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Desmethyl-VS-5584** is the dimethyl analog and a putative metabolite of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] VS-5584 demonstrates broad anti-proliferative activity across a range of cancer cell lines and efficacy in preclinical tumor models.[4][5] This technical guide provides a comprehensive overview of the available data on VS-5584, which serves as a surrogate for understanding the potential activity of **Desmethyl-VS-5584**, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its evaluation. While specific data for **Desmethyl-VS-5584** is limited, its structural similarity to VS-5584 suggests a comparable biological function as a dual PI3K/mTOR inhibitor.

## Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a key target for therapeutic intervention. VS-5584 is a small molecule inhibitor that potently and selectively targets both PI3K and mTOR, two key kinases in this pathway.[4] **Desmethyl-VS-5584**, a dimethyl analog of VS-5584, is presumed to share this mechanism of action.[1][2][3] This guide summarizes the core preclinical data for VS-5584 to inform research and development activities related to **Desmethyl-VS-5584**.



# **Chemical and Physical Properties**

While detailed experimental data for **Desmethyl-VS-5584** is not readily available in the public domain, some basic chemical information has been identified.

| Property          | Value                                                                          | Reference |
|-------------------|--------------------------------------------------------------------------------|-----------|
| Chemical Name     | 5-[9-(1-Methylethyl)-2-(4-<br>morpholinyl)-9H-purin-6-yl]-2-<br>pyrimidinamine | [6]       |
| Molecular Formula | C16H20N8O                                                                      | [1][6]    |
| CAS Number        | 1246535-95-4                                                                   | [1][6]    |
| Molecular Weight  | 340.39 g/mol                                                                   | [6]       |

# Mechanism of Action: Dual Inhibition of PI3K and mTOR

VS-5584 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and mTOR kinase (mTORC1 and mTORC2).[4][7] This dual inhibition leads to the suppression of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.[4][5]

# **Signaling Pathway**

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a host of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT by phosphorylating it at Ser473. By inhibiting both PI3K and mTOR, VS-5584 effectively blocks this entire signaling cascade.





Click to download full resolution via product page

Fig. 1: PI3K/mTOR Signaling Pathway Inhibition by VS-5584.



# Preclinical Pharmacology of VS-5584 In Vitro Potency

VS-5584 demonstrates potent inhibition of PI3K isoforms and mTOR in biochemical assays.

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| ΡΙ3Κα  | 16        | [4][7]    |
| РІЗКβ  | 68        | [4][7]    |
| РІЗКу  | 25        | [4][7]    |
| ΡΙ3Κδ  | 42        | [4][7]    |
| mTOR   | 37        | [4][7]    |

# In Vitro Cellular Activity

VS-5584 inhibits the proliferation of a broad panel of human cancer cell lines, with particular sensitivity observed in lines with PIK3CA mutations.[4] For example, in the H929 multiple myeloma cell line, VS-5584 showed an IC50 of 48 nM.[8]

## In Vivo Efficacy

Oral administration of VS-5584 has been shown to inhibit tumor growth in various human tumor xenograft models.[4] In a PTEN-null human prostate cancer PC3 xenograft model, VS-5584 treatment resulted in significant tumor growth inhibition.[8] Furthermore, VS-5584 demonstrated dose-dependent efficacy in a rapamycin-resistant colorectal cancer COLO-205 xenograft model.[8]

## **Pharmacokinetics**

In mice, a single oral dose of VS-5584 is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 0.9 hours and an elimination half-life of 10 hours.[8]

# **Experimental Protocols for VS-5584**



The following are representative protocols for experiments conducted with VS-5584, which could be adapted for the study of **Desmethyl-VS-5584**.

## **In Vitro Kinase Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PI3K isoforms and mTOR.

#### Methodology:

- Recombinant human PI3K isoforms  $(\alpha, \beta, \gamma, \delta)$  and mTOR kinase are used.
- The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).
- The compound is serially diluted and added to the reaction mixture.
- The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

# **Cell Proliferation Assay**

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

#### Methodology:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of the compound or vehicle control (e.g., DMSO).
- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue®.
- The absorbance or fluorescence is measured using a plate reader.



 The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.



Click to download full resolution via product page

Fig. 2: Workflow for a Cell Proliferation Assay.

## **Western Blot Analysis for Pathway Modulation**

Objective: To confirm the inhibition of the PI3K/mTOR pathway in cells.



#### Methodology:

- Cancer cells are treated with the compound for a specified time.
- Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked and then incubated with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., phospho-AKT (Ser473), phospho-S6 ribosomal protein). An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

#### Methodology:

- Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- The compound is administered to the treatment group (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).



### Conclusion

**Desmethyl-VS-5584** is the dimethyl analog of the potent dual PI3K/mTOR inhibitor, VS-5584. While direct experimental data for **Desmethyl-VS-5584** is scarce, the extensive preclinical data available for VS-5584 provides a strong foundation for inferring its mechanism of action and potential anti-cancer properties. The information and protocols detailed in this guide are intended to facilitate further research into **Desmethyl-VS-5584** and its potential as a therapeutic agent. Further studies are warranted to fully characterize the pharmacological profile of **Desmethyl-VS-5584** and compare its potency and efficacy to its parent compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Desmethyl-VS-5584 Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desmethyl-VS-5584 | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Desmethyl-VS-5584: An In-Depth Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612255#what-is-desmethyl-vs-5584]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com